2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole 2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Brand Name: Vulcanchem
CAS No.: 1218789-94-6
VCID: VC0059437
InChI: InChI=1S/C12H20BNO2S/c1-7-9-14-8(2)10(17-9)13-15-11(3,4)12(5,6)16-13/h7H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)CC)C
Molecular Formula: C12H20BNO2S
Molecular Weight: 253.167

2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

CAS No.: 1218789-94-6

Cat. No.: VC0059437

Molecular Formula: C12H20BNO2S

Molecular Weight: 253.167

* For research use only. Not for human or veterinary use.

2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole - 1218789-94-6

Specification

CAS No. 1218789-94-6
Molecular Formula C12H20BNO2S
Molecular Weight 253.167
IUPAC Name 2-ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Standard InChI InChI=1S/C12H20BNO2S/c1-7-9-14-8(2)10(17-9)13-15-11(3,4)12(5,6)16-13/h7H2,1-6H3
Standard InChI Key VJKXLLWBJVKRLL-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)CC)C

Introduction

Synthesis and Purification Methods

Synthetic Routes

Characterization and Analytical Methods

Spectroscopic Characterization

Comprehensive spectroscopic characterization is essential for confirming the structural identity and purity of 2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole. Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary analytical technique for structural elucidation of this compound. Proton (¹H) NMR spectroscopy would reveal characteristic signals for the ethyl group (typically a triplet for the methyl protons and a quartet for the methylene protons), the methyl group at the 4-position (a singlet), and the twelve protons of the tetramethyl groups in the dioxaborolane moiety (appearing as singlets). Carbon (¹³C) NMR spectroscopy would provide complementary information about the carbon framework, with distinctive signals for the thiazole ring carbons and the various substituents.

Boron (¹¹B) NMR spectroscopy represents another valuable technique specifically relevant to this compound due to its boron-containing nature. This method provides information about the boron environment within the molecule, typically showing a characteristic signal for the sp² hybridized boron atom of the dioxaborolane group.

Mass spectrometry serves as an essential complementary technique, providing molecular weight confirmation and fragmentation pattern analysis. High-resolution mass spectrometry would confirm the exact mass of 253.167 g/mol, corresponding to the molecular formula C₁₂H₂₀BNO₂S . The fragmentation pattern would likely show characteristic losses related to the dioxaborolane moiety and the ethyl substituent.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for key functional groups, including the thiazole ring vibrations and the B-O stretching frequencies associated with the dioxaborolane group. These spectroscopic techniques, collectively, provide comprehensive structural confirmation essential for quality control and research applications.

Comparative Analysis with Similar Compounds

Structural Analogs

Several structural analogs of 2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole exist within the chemical space of borylated thiazoles, differing primarily in their substitution patterns. One notable analog is 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS: 1218791-01-5), which lacks the ethyl group at the 2-position, instead featuring only a methyl substituent at this position . This structural difference, though seemingly minor, can significantly impact the compound's reactivity profile and potential applications in synthetic chemistry.

Another related compound is 2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS: 1218789-55-9), which features an isopropyl group at the 2-position instead of the ethyl group present in our target compound . The bulkier isopropyl substituent introduces different steric considerations that may influence reactivity patterns, particularly in coupling reactions where steric factors can significantly impact reaction rates and selectivity.

The following table presents a comparative analysis of these structural analogs:

CompoundCAS NumberMolecular FormulaMolecular Weight2-Position Substituent
2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole1218789-94-6C₁₂H₂₀BNO₂S253.17Ethyl
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole1218791-01-5C₁₀H₁₆BNO₂S225.12Methyl
2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole1218789-55-9C₁₃H₂₂BNO₂S267.20Isopropyl

These structural variations within the same chemical family allow for fine-tuning of properties for specific applications, providing synthetic chemists with a toolkit of related building blocks that can be selected based on particular structural requirements .

Functional Differences

The structural variations among 2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole and its analogs translate into significant functional differences that influence their behavior in various applications. The nature of the substituent at the 2-position of the thiazole ring—ethyl in our target compound, methyl in one analog, and isopropyl in another—creates distinct electronic and steric environments that affect reactivity patterns .

From an electronic perspective, the different alkyl groups contribute varying degrees of electron donation to the thiazole ring system through inductive effects. This electronic variation can influence the reactivity of the boronate ester functionality in cross-coupling reactions, potentially affecting reaction rates and selectivity profiles. The ethyl group in 2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole provides an intermediate level of electron donation compared to the methyl and isopropyl analogs .

Sterically, the progression from methyl to ethyl to isopropyl introduces increasing spatial hindrance around the 2-position of the thiazole ring. This steric variation can impact molecular recognition events in biological systems for derivatives synthesized from these building blocks. In synthetic applications, particularly in coupling reactions, these steric differences may influence the accessibility of the reactive boronate ester site, potentially affecting reaction efficiency and product distribution .

These functional differences highlight the value of having access to a family of structurally related borylated thiazoles, as they provide synthetic chemists with options to optimize properties for specific applications. The selection between 2-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole and its analogs would depend on the specific requirements of the target application, whether in medicinal chemistry, materials science, or fundamental organic synthesis research .

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